molecular formula C30H50BrN9O8 B566655 N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide CAS No. 102601-23-0

N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide

Cat. No.: B566655
CAS No.: 102601-23-0
M. Wt: 744.689
InChI Key: JPUQZLKYSCCNNU-GPRFMRHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide is a synthetic peptide substrate widely used in biochemical research. This compound is characterized by its unique structure, which includes a sequence of amino acids (valine, leucine, glycine, and arginine) and a p-nitroanilide group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) group is used to protect the amino groups during the synthesis process. After the peptide chain is assembled, the p-nitroanilide group is introduced, and the final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield. The hydrobromide salt form is obtained by treating the peptide with hydrobromic acid .

Chemical Reactions Analysis

Types of Reactions

N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide involves its hydrolysis by specific proteases. The peptide bond between the arginine and p-nitroanilide group is cleaved, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, as p-nitroaniline absorbs light at a specific wavelength. The rate of hydrolysis provides insights into the activity of the protease and the efficacy of potential inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide is unique due to its specific amino acid sequence and the presence of the p-nitroanilide group, which makes it a valuable substrate for protease assays. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various experimental conditions .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H/t21-,22-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUQZLKYSCCNNU-GPRFMRHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50BrN9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.